1H-Indole-2-carboxamide, 3-(phenylthio)-
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Overview
Description
1H-Indole-2-carboxamide, 3-(phenylthio)- is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carboxamide moiety at position 2 and the phenylthio group at position 3 of the indole ring contributes to the unique properties of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxamide, 3-(phenylthio)- typically involves the introduction of the carboxamide group at position 2 and the phenylthio group at position 3 of the indole ring. One common method involves the reaction of indole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the carboxamide. The phenylthio group can be introduced through a nucleophilic substitution reaction using a thiol reagent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxamide, 3-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the indole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 3-(phenylthio)- involves its interaction with specific molecular targets. The carboxamide moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. The phenylthio group may also contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-carboxamide: Lacks the phenylthio group, which may result in different biological activities.
1H-Indole-3-carboxamide: The carboxamide group is at position 3 instead of position 2, leading to different interactions with molecular targets.
1H-Indole-2-carboxamide, 3-(methylthio)-: Similar structure but with a methylthio group instead of a phenylthio group, which may affect its chemical reactivity and biological properties
Uniqueness
1H-Indole-2-carboxamide, 3-(phenylthio)- is unique due to the presence of both the carboxamide and phenylthio groups, which contribute to its distinct chemical and biological properties. These functional groups enable specific interactions with enzymes and proteins, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
148900-64-5 |
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Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3-phenylsulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H12N2OS/c16-15(18)13-14(19-10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-13/h1-9,17H,(H2,16,18) |
InChI Key |
FSWPMLRYVQIPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(NC3=CC=CC=C32)C(=O)N |
Origin of Product |
United States |
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